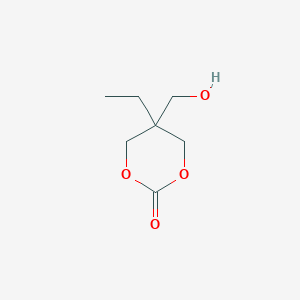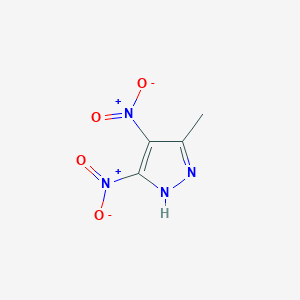![molecular formula C10H20O4S B3052207 [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate CAS No. 395090-85-4](/img/no-structure.png)
[trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate is a chemical compound that is commonly used in scientific research for its unique properties. This compound is a cyclic ether that is commonly referred to as MEM-Cl or MEM chloride. It is a colorless liquid that is soluble in water and other organic solvents. MEM-Cl is a versatile reagent that has been used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of MEM-Cl is based on the reactivity of the methoxymethyl group. The methoxymethyl group is a protecting group that can be easily removed under mild conditions. This group is commonly used to protect alcohols and amines from unwanted reactions. The reactivity of the methoxymethyl group is due to the electron-withdrawing effect of the methoxy group. This effect makes the oxygen atom more electrophilic, which makes it more reactive towards nucleophiles.
Biochemical and Physiological Effects
MEM-Cl has no known biochemical or physiological effects on the body. It is a stable compound that is not metabolized in the body. MEM-Cl is commonly used in vitro to protect alcohols and amines from unwanted reactions. It is also used in the synthesis of prodrugs, which can improve the pharmacokinetic properties of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
MEM-Cl has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It has a high yield and is relatively inexpensive. MEM-Cl is also a versatile reagent that can be used in various fields of research. However, MEM-Cl has some limitations. It is a toxic compound that should be handled with care. It can also react with some functional groups, such as carboxylic acids and phenols, which limits its use in some reactions.
Orientations Futures
There are several future directions for the use of MEM-Cl in scientific research. One possible direction is the development of new prodrugs using MEM-Cl. Prodrugs have the potential to improve the pharmacokinetic properties of drugs, which can lead to better therapeutic outcomes. Another possible direction is the use of MEM-Cl in the synthesis of new compounds for the treatment of diseases. MEM-Cl can be used to protect functional groups during the synthesis of new compounds, which can lead to the discovery of new drugs. Finally, MEM-Cl can be used in the development of new materials for various applications, such as drug delivery and catalysis.
Conclusion
In conclusion, [trans-4-(Methoxymethyl)cyclohexyl]methyl methanesulfonate is a versatile reagent that has many applications in scientific research. It is commonly used in the protection of alcohols and amines and in the synthesis of prodrugs. MEM-Cl has several advantages for lab experiments, such as its stability, high yield, and versatility. However, it also has some limitations, such as its toxicity and limited reactivity towards some functional groups. There are several future directions for the use of MEM-Cl in scientific research, such as the development of new prodrugs and the synthesis of new compounds for the treatment of diseases.
Méthodes De Synthèse
The synthesis of MEM-Cl is a multi-step process that involves the reaction of cyclohexene with formaldehyde to form trans-4-(methoxymethyl)cyclohexanol. This intermediate is then reacted with methanesulfonyl chloride to form MEM-Cl. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The yield of MEM-Cl is typically high, ranging from 80-90%.
Applications De Recherche Scientifique
MEM-Cl is commonly used in scientific research as a reagent for the protection of alcohols and amines. It is also used as a precursor for the synthesis of various compounds such as ethers, esters, and amides. MEM-Cl is commonly used in the synthesis of prodrugs, which are compounds that are inactive until they are metabolized in the body. Prodrugs are commonly used in the development of new drugs as they can improve the pharmacokinetic properties of the drug.
Propriétés
Numéro CAS |
395090-85-4 |
|---|---|
Formule moléculaire |
C10H20O4S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
[4-(methoxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O4S/c1-13-7-9-3-5-10(6-4-9)8-14-15(2,11)12/h9-10H,3-8H2,1-2H3 |
Clé InChI |
IXVZQSZBGPQSPM-UHFFFAOYSA-N |
SMILES |
COCC1CCC(CC1)COS(=O)(=O)C |
SMILES canonique |
COCC1CCC(CC1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





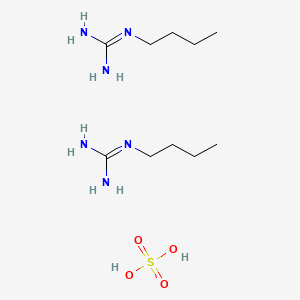
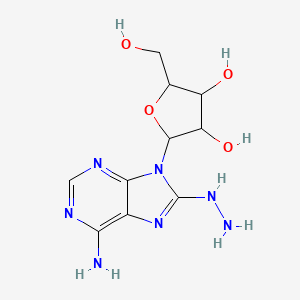

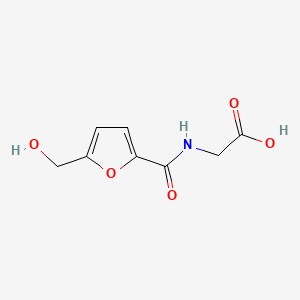
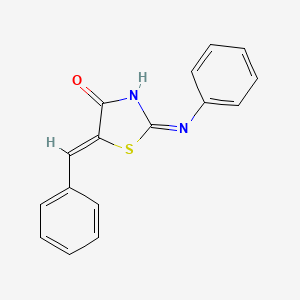

![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)
